molecular formula C23H25N3O B15362467 4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine

4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B15362467
M. Wt: 359.5 g/mol
InChI Key: QJWDUAZRYYRXTB-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methoxybenzyl group, a phenyl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the formation of the cyclohexene ring One common approach is the reaction of cyclohexanone with a suitable reagent to form the cyclohexene derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the pyrazol-5-amine moiety allows it to bind to enzymes or receptors, modulating their activity. The phenyl and methoxybenzyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(Cyclohex-1-en-1-yl)-3-methylbutan-1-ol

  • (4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol

  • Morpholine, 4-(1-cyclohexen-1-yl)-

Uniqueness: 4-(Cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

This comprehensive overview highlights the significance of 4-(cyclohex-1-en-1-yl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-amine in scientific research and industry. Its diverse applications and unique properties make it a compound of interest for future studies and developments.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-2-[(4-methoxyphenyl)methyl]-5-phenylpyrazol-3-amine

InChI

InChI=1S/C23H25N3O/c1-27-20-14-12-17(13-15-20)16-26-23(24)21(18-8-4-2-5-9-18)22(25-26)19-10-6-3-7-11-19/h3,6-8,10-15H,2,4-5,9,16,24H2,1H3

InChI Key

QJWDUAZRYYRXTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)C4=CCCCC4)N

Origin of Product

United States

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